molecular formula C14H14N4O3S B7831789 N-(3-ACETYLPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE

N-(3-ACETYLPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE

Cat. No.: B7831789
M. Wt: 318.35 g/mol
InChI Key: RSKCANKQZZICDO-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with an acetyl group and a triazinylthioacetamide moiety, which contributes to its diverse reactivity and functionality.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-8-13(16-14(21)18-17-8)22-7-12(20)15-11-5-3-4-10(6-11)9(2)19/h3-6H,7H2,1-2H3,(H,15,20)(H,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKCANKQZZICDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1SCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Triazinyl Intermediate: The synthesis begins with the preparation of the 3-hydroxy-6-methyl-1,2,4-triazine intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation: The triazinyl intermediate is then reacted with a thiol compound to form the triazinylthioether.

    Acetamide Formation: The final step involves the reaction of the triazinylthioether with 3-acetylphenylamine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetyl group or the triazinyl ring.

    Substitution: The phenyl ring and triazinyl moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the acetyl group or triazinyl ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-ACETYLPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. The triazinylthioacetamide moiety is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-[(3-hydroxy-1,2,4-triazin-5-yl)thio]acetamide: Lacks the methyl group on the triazine ring.

    N-(3-acetylphenyl)-2-[(3-hydroxy-6-methyl-1,2,4-triazin-5-yl)thio]propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

N-(3-ACETYLPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE is unique due to the presence of both the acetylphenyl and triazinylthioacetamide moieties, which confer distinct chemical and biological properties

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